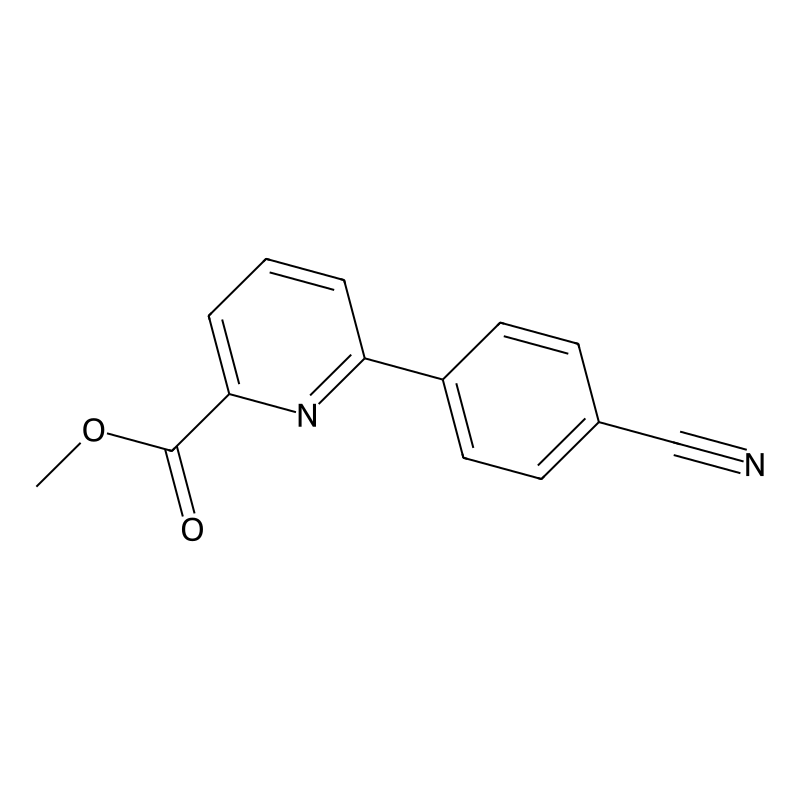

Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate is a chemical compound characterized by its pyridine ring structure, which is substituted with a cyano group and a methyl ester functional group. The molecular formula for this compound is C13H10N2O2, and it features a pyridine nucleus with the cyanophenyl group located at the 6-position and a carboxylate ester at the 2-position. This unique arrangement of substituents contributes to its distinct chemical properties and potential biological activities.

- Oxidation: The methyl ester can be oxidized to form corresponding acids or aldehydes under appropriate conditions.

- Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate has been explored in various studies. Compounds with similar structures have shown potential as:

- Antitumor agents: Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial activity: Certain pyridine derivatives have demonstrated effectiveness against bacterial strains.

- Anti-inflammatory properties: There is evidence suggesting that related compounds can modulate inflammatory pathways.

Further research is necessary to fully elucidate the specific biological mechanisms of this compound.

The synthesis of Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate typically involves multi-step organic reactions:

- Formation of the Pyridine Ring: Starting from suitable precursors, such as 2-pyridinecarboxylic acid, the pyridine ring is constructed.

- Introduction of the Cyano Group: This can be achieved through nucleophilic substitution or coupling reactions with cyanide sources.

- Esterification: The final step involves esterification of the carboxylic acid with methanol to form the methyl ester.

Optimizing reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield.

Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Agricultural Chemicals: Compounds with similar structures are often investigated for use as pesticides or herbicides.

- Material Science: Its unique properties may lend themselves to applications in organic electronics or polymers.

Interaction studies involving Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate focus on its binding affinities and effects on biological targets. Research has shown that compounds with similar structures can interact with enzymes and receptors, influencing various biochemical pathways. Understanding these interactions is essential for assessing its therapeutic potential.

Several compounds share structural similarities with Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate | Contains ethyl instead of methyl; similar cyano and phenyl groups | Different alkyl chain may influence solubility and reactivity |

| Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | Thieno-pyridine structure; different position for cyano group | Potentially different biological activity due to thieno ring |

| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyridine-2-carboxylate | Contains amino group; chlorinated phenyl | Variations in substituents can lead to differing pharmacological profiles |

These comparisons highlight the uniqueness of Methyl 6-(4-cyanophenyl)pyridine-2-carboxylate, particularly its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs.